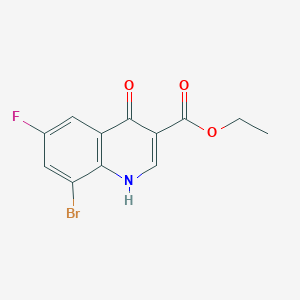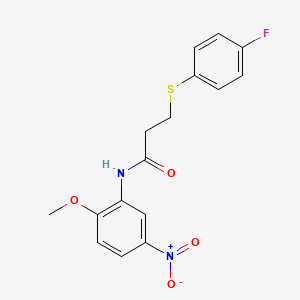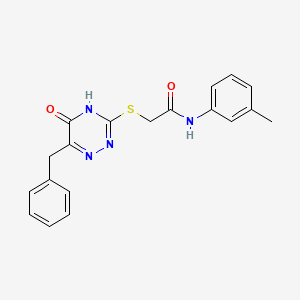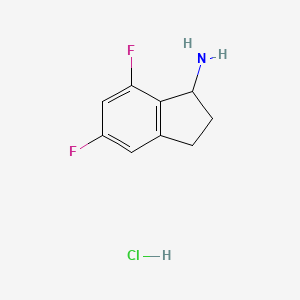
5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the CAS Number: 1229784-79-5 . It has a molecular weight of 205.63 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H9F2N.ClH/c10-6-3-5-1-2-8(12)9(5)7(11)4-6;/h3-4,8H,1-2,12H2;1H .Physical and Chemical Properties Analysis
The compound is solid in physical form . It is stored at normal temperature .Scientific Research Applications
Photophysical Properties and Self-Assembly Behaviors
Polyfluorene derivatives, including those with amine groups, have been studied extensively for their photophysical properties and self-assembly behaviors. For instance, the primary amine groups on side chains of polyfluorene derivatives significantly influence their solubility, surface morphologies, and electroluminescence properties. Such materials exhibit pure blue electroluminescence, indicating potential applications in polymer light-emitting diode (PLED) devices (Guo et al., 2009).
Gas/Vapor Sorption and Sensing Applications
Amine-functionalized metal-organic frameworks (MOFs) demonstrate notable capabilities in gas/vapor sorption and sensing applications. For example, a specifically designed MOF showed selective and ultrafast detection of 2,4,6-trinitrophenol (TNP) in water and in the vapor phase. The MOF's design enables high selectivity and fast response times, making it a promising material for environmental monitoring and chemical sensing (Das & Mandal, 2018).
Lipophilic Hydrogen Bond Donor Properties
Research has delved into the properties of the difluoromethyl group as a lipophilic hydrogen bond donor. This group is considered a bioisostere for hydroxyl, thiol, or amine groups. Studies on a series of difluoromethyl anisoles and thioanisoles indicate that while the difluoromethyl group acts as a hydrogen bond donor, its characteristics differ from those of hydroxyl groups. Such insights are crucial for the rational design of drugs containing the difluoromethyl moiety (Zafrani et al., 2017).
Photocatalytic Hydrodefluorination
Research in photocatalytic hydrodefluorination highlights methods that begin with easily accessible perfluoroarenes and selectively reduce the C-F bonds. This approach enables facile access to partially fluorinated arenes, crucial for materials science, pharmaceutical, and agrochemical industries (Senaweera et al., 2014).
Coordinative Properties of Highly Fluorinated Solvents
The coordinative properties of perfluorinated solvents with amino and ether groups are a significant area of study. Despite their widespread use, the quantitative extent of their inertness and interactions with inorganic monocations has been poorly understood. Investigations into fluorous liquid-membrane cation-selective electrodes provide insights into these interactions, which are crucial for the application fields of these solvents (Boswell et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
5,7-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-6-3-5-1-2-8(12)9(5)7(11)4-6;/h3-4,8H,1-2,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGKCSOJPKGCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=CC(=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
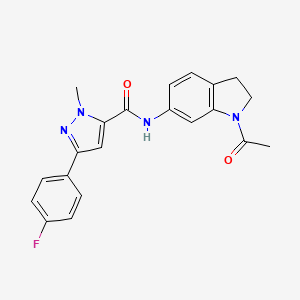
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone](/img/structure/B2828309.png)
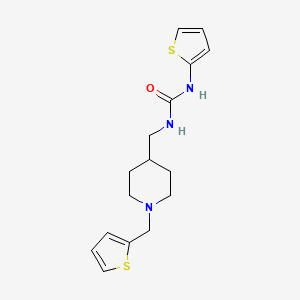
![1-[2-(Trifluoromethyl)benzyl]guanidine](/img/structure/B2828311.png)
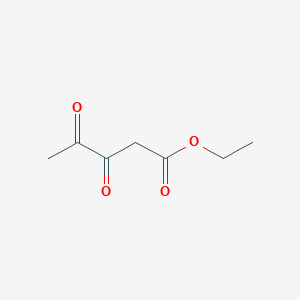
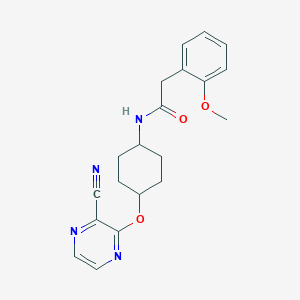
![[5-(3,4-dihydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2828314.png)

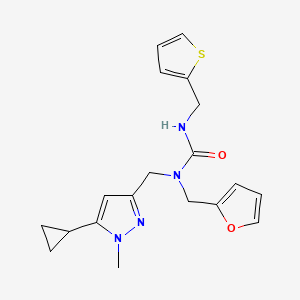
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2828321.png)
![2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2828322.png)
